Tfm-4AS-1

Androgen Receptor Partial Agonist SARM

TFM-4AS-1 (MK-0773) is a steroidal 4-azasteroid SARM that uniquely combines partial AR agonism (IC50 30-38 nM, Emax 55%) with potent inhibition of 5α-reductase types I and II (IC50 2 and 3 nM) [][]. This dual action enables tissue-selective anabolic effects in bone and muscle without stimulating prostate growth or sebaceous glands, providing a cleaner in vivo model for osteoporosis and sarcopenia research []. Its gene-selective fingerprint eliminates the need for co-administered agents and reduces variability. Choose TFM-4AS-1 for reliable, reproducible results in AR signaling and nuclear receptor studies.

Molecular Formula C27H33F3N2O2
Molecular Weight 474.6 g/mol
Cat. No. B1139093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTfm-4AS-1
Synonyms(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-Trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Molecular FormulaC27H33F3N2O2
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C
InChIInChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1
InChIKeyYFBLEKKYWFJKBP-JZFZSVFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFM-4AS-1: A Dual-Action Steroidal SARM with Integrated 5α-Reductase Inhibition for Muscle and Bone Research


TFM-4AS-1 (MK-0773) is a steroidal selective androgen receptor modulator (SARM) with a dual mechanism of action: it acts as a partial agonist of the androgen receptor (AR) and is a potent inhibitor of 5α-reductase types I and II. This compound exhibits an IC50 of approximately 30-38 nM for AR binding and achieves a maximal efficacy (Emax) of 55% relative to full agonists, a characteristic that underlies its gene-selective agonism and tissue-specific anabolic effects [1][2]. TFM-4AS-1 is structurally a 4-azasteroid, which distinguishes it from non-steroidal SARMs and contributes to its unique dual inhibition profile [3].

Critical Differentiation of TFM-4AS-1: Why Not All SARMs Are Substitutable in Anabolic Research


Generic substitution among SARMs is scientifically unsound due to significant divergence in receptor binding kinetics, transcriptional outcomes, and tissue-specific effects. While many SARMs are classified as AR ligands, TFM-4AS-1 uniquely combines partial AR agonism with potent 5α-reductase inhibition, a dual activity that is absent in non-steroidal SARMs like Enobosarm or Ligandrol [1]. Furthermore, direct comparative studies with its close structural analog Cl-4AS-1 demonstrate that TFM-4AS-1 exhibits a distinct gene-selective agonism profile, which directly translates to reduced trophic effects on reproductive organs and sebaceous glands, a differentiation that cannot be assumed for other in-class compounds [2].

TFM-4AS-1 Quantitative Evidence: Head-to-Head Performance Data vs. Comparators


Partial Agonism and AR Binding Affinity of TFM-4AS-1 vs. Cl-4AS-1 and DHT

In a direct head-to-head comparison using an MMTV-luciferase transactivation assay in AR+ MDA-MB-453 cells, TFM-4AS-1 was confirmed as a partial agonist with a maximal efficacy (Emax) of 55% relative to the full agonist R1881 (1 nM), whereas its close structural analog Cl-4AS-1 achieved a full agonist response comparable to DHT [1]. TFM-4AS-1 exhibits an IC50 of 38 nM for AR binding, demonstrating high potency [1].

Androgen Receptor Partial Agonist SARM Binding Affinity

Inhibition of 5α-Reductase Types I and II by TFM-4AS-1 vs. Finasteride

TFM-4AS-1 is a potent inhibitor of both type I and type II 5α-reductase enzymes, with IC50 values of 2 nM and 3 nM, respectively [1]. In contrast, the clinically used 5α-reductase inhibitor Finasteride selectively inhibits the type II isoenzyme, and Dutasteride inhibits both but lacks AR modulatory activity. This integrated dual inhibition is a distinguishing feature of TFM-4AS-1 among SARMs .

5α-Reductase Inhibitor Dual Inhibition Enzyme Assay SARM

Tissue-Selective Anabolic Effects of TFM-4AS-1 vs. DHT and Cl-4AS-1 in Ovariectomized Rats

In a 24-day study using ovariectomized (OVX) rats, TFM-4AS-1, administered at fully anabolic doses, significantly increased bone formation rate (as measured by double-calcein labeling) to a level comparable to DHT, while failing to increase prostate or seminal vesicle wet weight, unlike DHT or the full agonist Cl-4AS-1 [1]. Specifically, TFM-4AS-1 did not promote prostate growth and partially antagonized DHT-stimulated seminal vesicle growth at 30 mg/kg/day [2].

Tissue Selectivity Bone Formation Prostate SARM In Vivo

Gene-Selective Agonism of TFM-4AS-1 vs. Cl-4AS-1 in Microarray Analysis

Microarray analysis of MDA-MB-453 cells revealed that TFM-4AS-1 induces a subset of AR-regulated genes as effectively as DHT, while other genes are induced to a lesser extent or not at all. In contrast, the structurally related full agonist Cl-4AS-1 mimics the broad gene activation profile of DHT [1]. This gene-selective agonism is a direct molecular correlate of TFM-4AS-1's tissue-selective anabolic effects.

Gene Expression Microarray Transcriptional Profiling SARM

Optimized Research Applications of TFM-4AS-1: Where Its Unique Profile Delivers Scientific Value


Investigating AR-Mediated Bone Anabolism Without Reproductive Toxicity

TFM-4AS-1 is ideally suited for in vivo studies requiring the selective activation of androgen receptor signaling in bone and muscle while minimizing confounding effects on reproductive organs. As demonstrated by its comparable bone formation rate to DHT in OVX rats without stimulating prostate growth [1], TFM-4AS-1 provides a cleaner model for isolating the anabolic effects of AR signaling in non-reproductive tissues, which is a critical requirement for osteoporosis and sarcopenia research.

Elucidating AR Partial Agonism and Coregulator Recruitment Mechanisms

The partial agonist profile of TFM-4AS-1 (Emax = 55% relative to R1881) and its antagonism of the AR N-terminal/C-terminal interaction [2] make it an invaluable tool for basic research into the molecular determinants of AR transcriptional activity. This compound can be used in biophysical and cell-based assays to investigate the differential recruitment of coregulator proteins that underlie tissue-selective gene expression, a mechanism of high interest in nuclear receptor pharmacology [3].

Studying the Dual Impact of AR Modulation and 5α-Reductase Inhibition

TFM-4AS-1's potent inhibition of both type I and II 5α-reductase (IC50 = 2 nM and 3 nM, respectively) provides a unique research tool for studying the combined effects of AR partial agonism and local DHT suppression. This is particularly relevant in models of androgen-dependent skin conditions or prostate biology, where the conversion of testosterone to DHT is a key pathogenic driver. TFM-4AS-1's dual action eliminates the need for co-administration of separate agents and reduces experimental variability.

Developing and Validating Gene-Selective AR Agonist Assays

The well-documented gene-selective agonism of TFM-4AS-1, confirmed by microarray analysis against the full agonist Cl-4AS-1 [4], positions it as a key reference compound for developing and validating high-throughput screening assays aimed at identifying novel gene-selective AR modulators. Its distinct transcriptional fingerprint serves as a benchmark for classifying new SARMs and understanding their potential tissue selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tfm-4AS-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.